2-[(naphthalen-1-ylmethyl)sulfanyl]-4,5-diphenyl-1H-imidazole
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Overview
Description
2-[(1-NAPHTHYLMETHYL)SULFANYL]-4,5-DIPHENYL-1H-IMIDAZOLE is a complex organic compound with the molecular formula C26H20N2S . This compound belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various scientific fields .
Preparation Methods
The synthesis of 2-[(1-NAPHTHYLMETHYL)SULFANYL]-4,5-DIPHENYL-1H-IMIDAZOLE involves multiple steps. One common method includes the reaction of 1-naphthylmethyl chloride with thiourea to form 1-naphthylmethylthiourea. This intermediate is then reacted with benzil and ammonium acetate under reflux conditions to yield the desired imidazole compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-[(1-NAPHTHYLMETHYL)SULFANYL]-4,5-DIPHENYL-1H-IMIDAZOLE undergoes various chemical reactions, including:
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(1-NAPHTHYLMETHYL)SULFANYL]-4,5-DIPHENYL-1H-IMIDAZOLE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(1-NAPHTHYLMETHYL)SULFANYL]-4,5-DIPHENYL-1H-IMIDAZOLE involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[(1-NAPHTHYLMETHYL)SULFANYL]-4,5-DIPHENYL-1H-IMIDAZOLE can be compared with other imidazole derivatives such as:
4,5-Diphenyl-1H-imidazole: Lacks the naphthylmethylsulfanyl group, resulting in different chemical and biological properties.
2-Phenyl-4,5-diphenyl-1H-imidazole: Similar structure but with a phenyl group instead of the naphthylmethylsulfanyl group, leading to variations in reactivity and applications.
The uniqueness of 2-[(1-NAPHTHYLMETHYL)SULFANYL]-4,5-DIPHENYL-1H-IMIDAZOLE lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for specialized applications .
Properties
Molecular Formula |
C26H20N2S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-(naphthalen-1-ylmethylsulfanyl)-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C26H20N2S/c1-3-11-20(12-4-1)24-25(21-13-5-2-6-14-21)28-26(27-24)29-18-22-16-9-15-19-10-7-8-17-23(19)22/h1-17H,18H2,(H,27,28) |
InChI Key |
REDQPXUSXGHWBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)SCC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
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